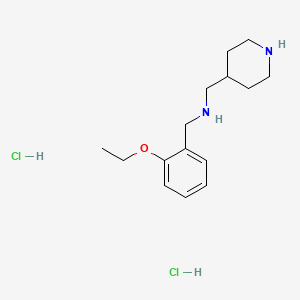

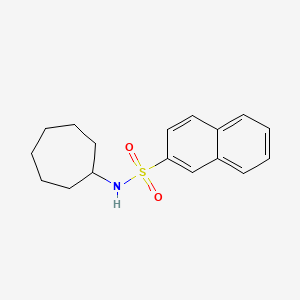

![molecular formula C19H29N3O4S B4579479 4-甲氧基-3-(1-吡咯烷基羰基)-N-[3-(1-吡咯烷基)丙基]苯磺酰胺](/img/structure/B4579479.png)

4-甲氧基-3-(1-吡咯烷基羰基)-N-[3-(1-吡咯烷基)丙基]苯磺酰胺

描述

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves multiple steps, including reactions from simple precursors. For instance, the synthesis of N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide showcases a facile and high-yield method, indicating the potential approaches for synthesizing complex benzenesulfonamides with specific substitutions (Gao et al., 2014).

Molecular Structure Analysis

The crystal structures of related compounds provide insights into the molecular architecture of benzenesulfonamides. For instance, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and its analogs demonstrate the impact of substituents on the supramolecular architecture, revealing two-dimensional and three-dimensional structures controlled by specific intermolecular interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including those leading to the formation of novel complexes with metals, indicating their reactivity and potential utility in developing new materials or catalysis processes. For example, the synthesis of Co(II) and Ni(II) complexes with benzenesulfonamide derivatives highlights their reactivity and potential applications in fluorescence quenching and antibacterial activity (Gomathi & Selvameena, 2018).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, crystallinity, and phase behavior, are critical for their application in various scientific and industrial fields. Studies on compounds like N,N-dipolyoxyethylene-substituted-4-(diphenylphosphino) benzenesulfonamide reveal their water solubility and phase transfer capabilities, important for catalytic processes (Jiang et al., 2001).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including their reactivity, stability, and interactions with biological targets, are essential for their potential applications in medicinal chemistry and materials science. For instance, the synthesis and bioactivity studies on new benzenesulfonamides show their cytotoxicity and enzyme inhibitory activities, providing insights into their chemical behavior and potential therapeutic applications (Gul et al., 2016).

科学研究应用

光动力疗法和光物理性质

对苯磺酰胺衍生物的研究发现了它们在光动力疗法中的潜力,这是一种治疗癌症的方法。Pişkin、Canpolat 和 Öztürk(2020 年)的研究表明,用苯磺酰胺基取代的新型锌酞菁衍生物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,使其成为通过光动力疗法治疗癌症的 II 型光敏剂的优秀候选物 (Pişkin, Canpolat, & Öztürk, 2020)。

抗癌和抗增殖活性

Gul 等人(2016 年)合成了一系列具有肿瘤特异性活性潜力的苯磺酰胺,并作为碳酸酐酶(参与各种生理过程的关键酶)的抑制剂。一些衍生物表现出有趣的细胞毒活性,暗示它们具有进一步进行抗肿瘤研究的潜力 (Gul et al., 2016)。

神经保护和认知增强特性

SB-399885 是一种具有苯磺酰胺基的选择性 5-HT6 受体拮抗剂,在老年大鼠模型中表现出认知增强特性,表明其在治疗以认知缺陷为特征的疾病(如阿尔茨海默病和精神分裂症)方面具有潜力。这表明苯磺酰胺衍生物在神经药理学和认知研究中具有效用 (Hirst et al., 2006)。

抗真菌和抗菌应用

一系列具有苯磺酰胺部分的新型氮杂环己酮对黑曲霉和黄曲霉表现出有效的抗真菌活性,证明了这些化合物在开发新型抗菌剂方面的潜力 (Gupta & Halve, 2015)。

分子结构和晶体学

对苯磺酰胺衍生物的分子结构和晶体学的研究极大地促进了对其物理性质和潜在应用的理解。Rodrigues 等人(2015 年)研究了各种苯磺酰胺的晶体结构,揭示了其超分子结构和分子间相互作用的见解 (Rodrigues et al., 2015)。

属性

IUPAC Name |

4-methoxy-3-(pyrrolidine-1-carbonyl)-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-26-18-8-7-16(15-17(18)19(23)22-13-4-5-14-22)27(24,25)20-9-6-12-21-10-2-3-11-21/h7-8,15,20H,2-6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFSARMXSHNYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCC2)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-(pyrrolidin-1-ylcarbonyl)-N-[3-(pyrrolidin-1-yl)propyl]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

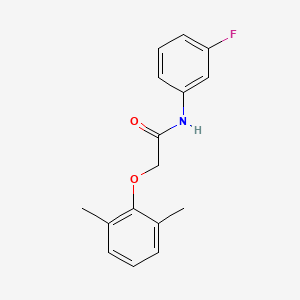

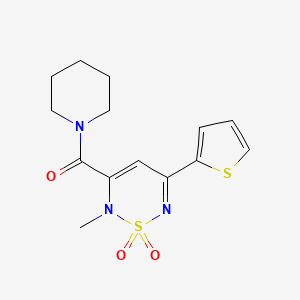

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4579404.png)

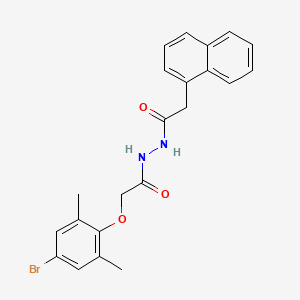

![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)

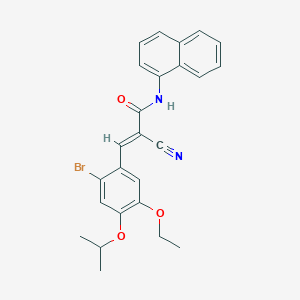

![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)

![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)

![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)

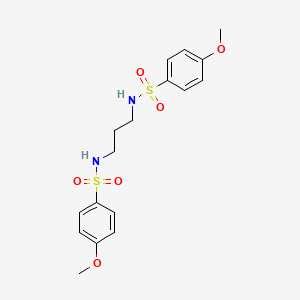

![5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4579514.png)